4'-Phenoxyacetophenone

Overview

Description

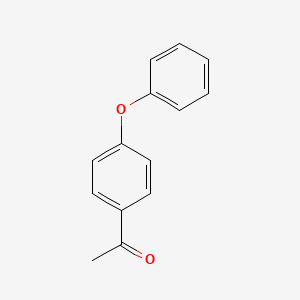

4'-Phenoxyacetophenone (C₁₄H₁₂O₂, molecular weight: 212.25 g/mol) is an aromatic ketone characterized by a phenoxy group (-O-C₆H₅) attached to the para position of an acetophenone backbone. It is a white to off-white crystalline solid with a melting point of 50–53°C and a boiling point of 325°C . The compound is widely utilized in organic synthesis, particularly as a model substrate for studying lignin depolymerization due to its structural resemblance to β-O-4 lignin linkages . It also serves as a precursor for synthesizing bioactive molecules, such as antifungal agents , and intermediates like 4-phenoxybenzoic acid via haloform reactions .

Preparation Methods

Detailed Preparation Method of 4'-Phenoxyacetophenone

Reaction Setup and Conditions

-

- Diphenyl ether (phenyl ether)

- Acylating agent: Acetyl chloride (98% purity) or diacetyl oxide

- Catalyst: Lewis acids such as aluminum chloride, zinc chloride, iron(III) chloride, or boron trifluoride

- Solvent: Methylene chloride (dichloromethane)

-

- Temperature: 0 to 5 °C during acylating agent addition to favor para-substitution

- Molar Ratios: Phenyl ether : Acylating agent : Catalyst typically 1:1 to 1:5 to 10 (molar ratio)

- Reaction Time: 0.5 to 5 hours of stirring after addition

- Cooling is maintained to control regioselectivity and avoid side reactions

Reaction Procedure

Catalyst and Substrate Mixing: In a reaction vessel equipped with stirring and cooling, diphenyl ether and the Lewis acid catalyst are combined in methylene chloride and cooled to 0–5 °C.

Acylating Agent Addition: A solution of acetyl chloride in methylene chloride is slowly added dropwise to the cooled reaction mixture to control the exothermic reaction and promote para-selectivity.

Reaction Completion: After addition, the mixture is stirred for 0.5–5 hours at low temperature to ensure complete conversion.

-

- The reaction mixture is quenched by adding cold water, causing phase separation.

- The organic phase is washed sequentially with water, aqueous sodium bicarbonate, and brine to remove acidic and ionic impurities.

- Drying over anhydrous magnesium sulfate or sodium sulfate follows.

- Filtration removes drying agents.

- The solvent (methylene chloride) is recovered by reduced-pressure distillation.

- Residual solvents such as methanol may be removed by repeated distillation.

- The crude this compound solidifies upon cooling and is collected by filtration.

Representative Industrial-Scale Preparation Example

| Parameter | Conditions / Values |

|---|---|

| Diphenyl ether | 100 kg |

| Acetyl chloride | 90 kg (dissolved in 200 kg methylene chloride) |

| Catalyst (Zinc chloride) | 300 kg |

| Solvent (Methylene chloride) | 850 kg |

| Temperature | 0–5 °C during addition, then room temperature |

| Reaction time | 1.5 hours post addition |

| Work-up | Water, sodium bicarbonate wash, brine wash, drying agent |

| Yield | ~115 kg crude intermediate solid |

| Purity | High after purification |

This procedure yields this compound with high purity, suitable for further chemical transformations.

Mechanistic Considerations and Regioselectivity

- The acylation proceeds via a Friedel-Crafts mechanism , where the Lewis acid activates the acyl chloride forming an acylium ion.

- The phenyl ring of diphenyl ether is activated by the electron-donating phenoxy group, directing the acylation preferentially to the para-position relative to the phenoxy substituent.

- Low temperature (0–5 °C) during acylating agent addition is critical to maintain high para-selectivity and minimize ortho-substitution or polyacylation.

Purification and Characterization

- The crude product is purified by washing and recrystallization from suitable solvents if necessary.

- Solvent recovery and recycling are integral to industrial processes for economic and environmental reasons.

- Purity is confirmed by chromatographic and spectroscopic methods (e.g., HPLC, NMR).

- Typical purity after purification exceeds 98%.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Purpose | Outcome/Yield |

|---|---|---|---|

| Acylation | Diphenyl ether, Acetyl chloride, ZnCl2, Methylene chloride, 0–5 °C | Introduce acetyl group para to phenoxy | This compound, ~82–90% yield |

| Work-up | Water, sodium bicarbonate, brine, drying agent | Remove impurities and catalyst residues | High purity intermediate |

| Solvent recovery | Reduced pressure distillation | Recover methylene chloride | Recycled solvent |

Additional Notes on Industrial Relevance

- The described method is scalable to industrial quantities with consistent yield and purity.

- The use of common reagents and catalysts, along with solvent recycling, reduces cost and environmental impact.

- This method forms the basis for further transformations, such as oxidation to 4'-Phenoxybenzoic acid and conversion to acid chlorides, important in pharmaceutical intermediate synthesis.

Chemical Reactions Analysis

Oxidation Reactions

One of the primary reactions involving 4'-Phenoxyacetophenone is its oxidation to form 4-phenoxybenzoic acid . This transformation can be achieved using oxidizing agents such as sodium hypochlorite in the presence of phase transfer catalysts like polyethylene glycol. The optimal conditions for this reaction are as follows:

-

Reactants : this compound, sodium hypochlorite, polyethylene glycol

-

Molar Ratio : 1:4:150 (this compound:sodium hypochlorite:PEG-400)

-

pH : 12-13

Reduction Reactions

Reduction of this compound can yield 4'-phenoxyacetophenol , typically using reducing agents like lithium aluminum hydride. The general procedure involves:

-

Reactants : this compound, lithium aluminum hydride

-

Solvent : Ether

-

Temperature : Low temperatures to control the reaction rate

This reduction reaction is crucial for synthesizing alcohol derivatives from ketones.

Substitution Reactions

This compound is also capable of undergoing nucleophilic substitution reactions where the phenoxy group can be replaced by other nucleophiles under suitable conditions. Common reagents and conditions include:

-

Nucleophiles : Various nucleophiles depending on the desired product

-

Solvents : Dichloromethane or other aprotic solvents

-

Catalysts : Depending on the nucleophile used

The products formed from these reactions vary widely based on the nature of the nucleophile employed.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

4'-Phenoxyacetophenone serves as a crucial intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the production of pharmaceuticals and agrochemicals. For instance, it can be oxidized to form 4-phenoxybenzoic acid, which is a precursor for synthesizing the drug ibrutinib, used in treating certain types of lymphoma .

Polymer Chemistry

In polymer chemistry, this compound acts as a monomer in ruthenium-catalyzed step-growth copolymerization reactions with α,ω-dienes. This application leads to the development of novel polymers with specific properties, enhancing material performance in various applications.

Biological Applications

Biochemical Probes

The compound is utilized as a probe in biochemical studies to investigate enzyme activities and protein interactions. Its unique structure allows researchers to study the effects on various biochemical pathways, particularly those involving ether bond cleavage.

Potential Therapeutic Properties

Research has indicated that this compound may possess anti-inflammatory and analgesic effects. This potential has led to investigations into its pharmacological properties and mechanisms of action within biological systems.

Industrial Applications

Production of Agrochemicals and Dyes

Industrially, this compound is employed in the synthesis of various agrochemicals and dyes. Its reactivity makes it suitable for creating compounds that require specific functional groups for effectiveness in agricultural applications .

UV Stabilizers

The compound is also explored as a UV stabilizer for polymeric materials. Its incorporation can enhance the durability of these materials when exposed to ultraviolet light, thereby extending their service life .

Synthesis Optimization

A study demonstrated the synthesis of this compound via Friedel-Crafts acylation using diphenyl ether and acetyl chloride with aluminum chloride as a catalyst. The optimization of reaction conditions achieved an impressive yield of 81% under controlled temperatures and solvent conditions.

Biodegradation Studies

Research involving fungal species such as Cladosporium sp. has shown that these organisms can degrade this compound during the biodegradation process of cypermethrin, a synthetic insecticide. This finding highlights its potential role in bioremediation strategies for contaminated environments .

Summary Table of Applications

| Field | Application | Details |

|---|---|---|

| Chemistry | Intermediate for synthesis | Used in pharmaceuticals like ibrutinib and novel polymers |

| Biology | Biochemical probe | Investigates enzyme activities and protein interactions |

| Medicine | Potential therapeutic properties | Anti-inflammatory and analgesic effects under investigation |

| Industry | Production of agrochemicals and dyes | Valuable for creating effective agricultural compounds |

| Material Science | UV stabilizers | Enhances durability of polymeric materials against UV light |

Mechanism of Action

The mechanism of action of 4’-Phenoxyacetophenone involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The phenoxy group enhances its ability to interact with hydrophobic pockets in proteins, leading to changes in protein conformation and function .

Comparison with Similar Compounds

The following table compares 4'-Phenoxyacetophenone with structurally related acetophenone derivatives, emphasizing their physicochemical properties, reactivity, and applications:

Key Differences and Insights:

Structural Influence on Reactivity: The phenoxy group in this compound enhances its utility in lignin depolymerization due to its β-O-4 linkage mimicry. Its ether bond is cleaved efficiently (97% conversion) via NiCo-AB MOFs electrocatalysts, yielding phenol and acetophenone . In contrast, 4'-Methoxyacetophenone lacks this reactivity but is favored in flavor industries for its anise-like aroma . Positional isomerism significantly impacts reactivity. For example, α-Phenoxyacetophenone (phenoxy at ortho) undergoes intramolecular cyclization to form benzofurans , whereas the para isomer (this compound) is tailored for bond cleavage .

Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group in 4'-Methoxyacetophenone is electron-donating, stabilizing intermediates in copolymerization reactions . Conversely, the amino group in 4'-Aminoacetophenone (electron-withdrawing) makes it reactive in electrophilic substitutions, useful for synthesizing dyes and pharmaceuticals .

Biological and Safety Profiles: this compound derivatives exhibit antifungal activity, but the parent compound itself is primarily a synthetic intermediate . 4'-Methoxyacetophenone, while non-toxic in cosmetics, poses acute toxicity risks upon ingestion (H302) .

Catalytic Performance: this compound outperforms its ortho isomer (2'-phenoxyacetophenone) in lignin model depolymerization. The latter shows reduced catalytic efficiency due to structural distortion in MOFs .

Research Findings and Data Tables

Table 1: Catalytic Depolymerization of Lignin Model Compounds

Table 2: Antifungal Activity of Phenoxyacetophenone Derivatives

Biological Activity

4'-Phenoxyacetophenone (C14H12O2), also known as 1-(4-phenoxyphenyl)ethan-1-one, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a phenoxy group attached to an acetophenone moiety, which contributes to its unique reactivity and biological activity. The presence of both the phenyl and carbonyl groups enhances its potential interactions with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting that it can inhibit bacterial growth through mechanisms that may involve disruption of cell membrane integrity or interference with metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cells, particularly through the activation of caspase pathways. In vitro studies demonstrated that treatment with this compound led to a decrease in cell viability in breast and colon cancer cell lines . The compound's mechanism of action appears to involve the modulation of signaling pathways related to cell proliferation and survival.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The hydroxy and phenoxy groups are crucial for binding affinity, allowing the compound to modulate enzyme activities and receptor functions. This interaction can lead to various downstream effects, including changes in gene expression and cellular signaling pathways .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating potent antimicrobial properties.

Case Study 2: Anticancer Effects

A recent study investigated the effects of this compound on MCF-7 breast cancer cells. The compound was found to significantly reduce cell viability at concentrations ranging from 10 to 50 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Structure | Yes | Yes |

| 2-Hydroxyacetophenone | Structure | Moderate | Moderate |

| 4-Hydroxyacetophenone | Structure | Low | High |

This table illustrates the comparative biological activities of this compound with similar compounds. Notably, while it exhibits strong antimicrobial and anticancer properties, other derivatives show varied efficacy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4'-Phenoxyacetophenone in laboratory settings?

The synthesis of this compound can be optimized using AI-driven retrosynthetic analysis, which identifies feasible pathways by leveraging databases like Pistachio, Reaxys, and BKMS_Metabolic. These tools prioritize one-step routes, such as Friedel-Crafts acylation of phenoxybenzene with acetyl chloride under Lewis acid catalysis (e.g., AlCl₃). Key parameters include precursor scoring, reaction feasibility (plausibility threshold ≥0.01), and solvent compatibility . Traditional methods involve nucleophilic substitution between 4-hydroxyacetophenone and bromobenzene in basic media, though yields may vary due to steric hindrance .

Q. How can spectroscopic techniques characterize this compound’s structure?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. In H NMR, the acetyl group (C=O) adjacent to the phenoxy ring produces a deshielded methyl singlet at ~2.6 ppm, while aromatic protons split into distinct multiplet patterns due to electron-withdrawing effects. Infrared (IR) spectroscopy identifies the carbonyl stretch at ~1680 cm, and the phenoxy ether C-O stretch near 1240 cm. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 212.0837 (CHO) .

Q. What are the recommended storage conditions to maintain this compound’s stability?

Store in airtight containers under inert gas (N or Ar) at 2–8°C, protected from light and moisture. Avoid contact with strong oxidizers (e.g., peroxides) and bases, which may degrade the acetyl group or ether linkage. Stability studies indicate no decomposition under these conditions for ≥24 months .

Advanced Research Questions

Q. How does this compound’s electronic structure influence its reactivity in cross-coupling reactions?

The electron-deficient acetophenone moiety directs electrophilic substitution to the para-position of the phenoxy ring. Density Functional Theory (DFT) calculations reveal a HOMO-LUMO gap of ~5.2 eV, favoring Suzuki-Miyaura couplings with aryl boronic acids. The phenoxy group’s electron-donating resonance stabilizes transition states, enhancing catalytic turnover in Pd-mediated reactions. Contrast this with 4’-methoxyacetophenone, where the methoxy group increases electron density, reducing oxidative addition efficiency .

Q. What advanced methods analyze its stability under extreme experimental conditions?

Accelerated degradation studies using High-Performance Liquid Chromatography (HPLC) with photodiode array detection can track decomposition products. For example, exposure to UV light (254 nm) generates quinone derivatives via Norrish Type I cleavage, while acidic conditions (pH <2) hydrolyze the ether bond, yielding 4-hydroxyacetophenone. Thermo-gravimetric analysis (TGA) shows thermal stability up to 180°C, beyond which sublimation precedes decomposition .

Q. How does this compound’s pharmacological activity compare to structural analogs?

Comparative studies with analogs like 4’-methoxyacetophenone and 4’-fluorophenoxyacetophenone reveal structure-activity relationships (SAR). The phenoxy group enhances lipid solubility, improving blood-brain barrier penetration in CNS drug candidates. In vitro assays show moderate inhibition of cyclooxygenase-2 (COX-2) (IC ~15 µM), outperforming 4’-methoxy derivatives (IC >50 µM) due to optimized π-π stacking with the enzyme’s hydrophobic pocket .

Methodological Notes

- Synthesis Optimization : Prioritize AI-guided routes for efficiency but validate with experimental controls.

- Spectroscopic Validation : Use deuterated solvents (e.g., CDCl) to eliminate background noise in NMR.

- Stability Testing : Include kinetic studies under varying pH, temperature, and light exposure to model real-world applications.

Properties

IUPAC Name |

1-(4-phenoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-11(15)12-7-9-14(10-8-12)16-13-5-3-2-4-6-13/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJNIFZYQFLFGDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60284900 | |

| Record name | 4'-Phenoxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5031-78-7 | |

| Record name | 1-(4-Phenoxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5031-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 39658 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005031787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5031-78-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39658 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-Phenoxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Phenoxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.